Isovaleraldehyde-1-13C
Overview
Description
It is an aldehyde with the molecular formula (CH3)2CHCH213CHO and a molecular weight of 87.12 g/mol . This compound is used in various scientific research applications due to its isotopic labeling, which allows for the tracing of chemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isovaleraldehyde-1-13C can be synthesized through the hydroformylation of isobutene. The reaction involves isobutene, hydrogen, and carbon monoxide, resulting in the formation of this compound. The reaction conditions typically include high pressure and the presence of a catalyst .
Another method involves the isomerization of 3-methylbut-3-en-1-ol using copper oxide and zinc oxide as catalysts. This reaction can also produce this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the gas-phase dehydrogenation oxidation of isovalerol. This process requires specific reaction conditions, including the use of a catalyst and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Isovaleraldehyde-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isovaleric acid.
Reduction: It can be reduced to form isovaleryl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Isovaleric acid
Reduction: Isovaleryl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isovaleraldehyde-1-13C is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in tracing chemical pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism of drugs.
Industry: Utilized in the synthesis of pharmaceuticals, perfumes, and pesticides
Mechanism of Action
The mechanism of action of isovaleraldehyde-1-13C involves its interaction with various molecular targets and pathways. For example, it can act as a reactant in the synthesis of other compounds, where it undergoes specific chemical transformations. The isotopic labeling allows for the tracking of these transformations, providing insights into the molecular pathways involved .
Comparison with Similar Compounds
Isovaleraldehyde-1-13C can be compared with other similar compounds such as:
Isovaleraldehyde: The non-labeled version of the compound, used in similar applications but without the isotopic tracing capability.
Propionaldehyde-1-13C: Another stable isotope-labeled aldehyde used for tracing chemical pathways.
Acetaldehyde-1-13C: A simpler aldehyde with isotopic labeling, used in various research applications
The uniqueness of this compound lies in its specific structure and isotopic labeling, which makes it particularly useful for detailed studies of chemical and biological processes.
Properties
IUPAC Name |
3-methyl(113C)butanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-AZXPZELESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13CH]=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480083 | |
Record name | Isovaleraldehyde-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87994-87-4 | |
Record name | Isovaleraldehyde-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87994-87-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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